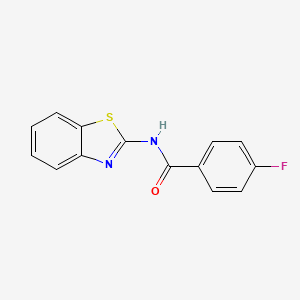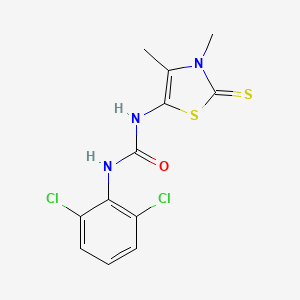![molecular formula C14H12N4O2 B5666843 1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone](/img/structure/B5666843.png)
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone is a complex organic compound with the molecular formula C14H12N4O2. It is a derivative of benzoxazole and pyrimidine, two important heterocyclic compounds known for their wide range of applications in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone typically involves the condensation of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. Common reagents used in these reactions include FeCl3 as a catalyst and toluene as a solvent, with reaction conditions often involving elevated temperatures around 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in halogenated or alkylated products .
科学的研究の応用
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone involves its interaction with various molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The pyrimidine moiety can inhibit enzymes involved in nucleotide synthesis, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 1-[2-(1,3-Benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone
- N-[3-(benzimidazol-2-ylamino)phenyl]amine
- N-[3-(benzoxazol-2-ylamino)phenyl]amine
Uniqueness
1-[2-(1,3-Benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone is unique due to its specific combination of benzoxazole and pyrimidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1-[2-(1,3-benzoxazol-2-ylamino)-5-methylpyrimidin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-8-7-15-13(17-12(8)9(2)19)18-14-16-10-5-3-4-6-11(10)20-14/h3-7H,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLKPFPLLQNPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)C)NC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5666766.png)
![N-cyclopropyl-3-[5-(3-methoxybenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5666768.png)

![(3R*,4R*)-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5666779.png)
![2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5666787.png)
![N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]-3-pyrazin-2-ylpropanamide](/img/structure/B5666788.png)


![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5666812.png)
![N-(1,3-benzothiazol-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5666818.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5666832.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5666859.png)
![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)
